1-Octen-4-ol
Overview
Description
1-Octen-4-ol is a chemical compound with the formula C8H16O . It has a molecular weight of 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-Octen-4-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1-Octen-4-ol has a density of 0.8±0.1 g/cm3 . Its boiling point is 179.1±9.0 °C at 760 mmHg . The vapour pressure is 0.3±0.7 mmHg at 25°C . The enthalpy of vaporization is 48.4±6.0 kJ/mol . The flash point is 67.2±8.6 °C . The index of refraction is 1.438 .
Scientific Research Applications
Application in Environmental Biotechnology
- Scientific Field : Environmental Biotechnology .
- Summary of the Application : 1-Octen-3-ol is a mushroom volatile compound with broad-spectrum antimicrobial activities. It has been used to control a disease in morels (a type of mushroom) caused by Paecilomyces penicillatus, a fungus that can cause white mold disease (WMD) widely emerging on morel ascocarps .
- Methods of Application or Experimental Procedures : The safe concentration of 1-Octen-3-ol was estimated by comparing its inhibitory effect against P. penicillatus and Morchella sextelata, respectively, with mycelium-growth experiments on agar plates. A sandy soil was supplemented with low (50 µL/L) or high concentration (200 µL/L) of 1-Octen-3-ol .
- Results or Outcomes : The incidence of WMD and the proportion of Paecilomyces in the soils of low- and high-concentration treatment groups were significantly decreased, corresponding to a significant increase in morel ascocarp yield. It suggests that 1-Octen-3-ol effectively suppressed P. penicillatus in the soil, thereby reducing the severity of WMD and improving the morel yield .
Application in Food Technology
- Scientific Field : Food Technology .
- Summary of the Application : 1-Octen-3-ol is formed in a significant quantity when soybeans are soaked in water as a pretreatment before soymilk production . This process is crucial in the production of soymilk, a plant-based alternative to dairy milk.
- Methods of Application or Experimental Procedures : The application involves soaking soybeans in water. During this process, 1-Octen-3-ol is naturally produced .
- Results or Outcomes : The production of 1-Octen-3-ol during the soaking process contributes to the unique flavor profile of soymilk .
Application in Entomology
- Scientific Field : Entomology .
- Summary of the Application : 1-Octen-3-ol is found in human breath and sweat, and it is known to attract mosquitoes and other biting insects .
- Methods of Application or Experimental Procedures : This compound is often used in research studies to attract mosquitoes and other insects for collection and analysis .
- Results or Outcomes : The use of 1-Octen-3-ol has been effective in attracting mosquitoes and other biting insects, aiding in the study of these species .
Application in Insect Attraction
- Scientific Field : Entomology .
- Summary of the Application : 1-Octen-3-ol is found in human breath and sweat, and it is known to attract mosquitoes and other biting insects . It is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
- Methods of Application or Experimental Procedures : This compound is often used in research studies to attract mosquitoes and other insects for collection and analysis .
- Results or Outcomes : The use of 1-Octen-3-ol has been effective in attracting mosquitoes and other biting insects, aiding in the study of these species .
Application in Wine Production
- Scientific Field : Oenology .
- Summary of the Application : 1-Octen-3-ol is formed during the oxidative breakdown of linoleic acid . It is also a wine fault, defined as a cork taint, occurring in wines made with bunch rot contaminated grape .
- Methods of Application or Experimental Procedures : The application involves the natural process of wine production where 1-Octen-3-ol can be formed during the oxidative breakdown of linoleic acid .
- Results or Outcomes : The production of 1-Octen-3-ol during the wine production process contributes to the unique flavor profile of the wine, but it can also lead to a wine fault if formed in excess .
Safety And Hazards
properties
IUPAC Name |
oct-1-en-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMRVEDHLBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347289 | |
Record name | 1-Octen-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octen-4-ol | |
CAS RN |
40575-42-6 | |
Record name | 1-Octen-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40575-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octen-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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